molecular formula C12H13NO3 B2606773 4-methoxy-3,7-dimethyl-1H-indole-2-carboxylic acid CAS No. 1779129-22-4

4-methoxy-3,7-dimethyl-1H-indole-2-carboxylic acid

Cat. No.: B2606773
CAS No.: 1779129-22-4
M. Wt: 219.24
InChI Key: WAPPKLCZQAGVLS-UHFFFAOYSA-N
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Description

4-Methoxy-3,7-dimethyl-1H-indole-2-carboxylic acid is a heterocyclic compound . It is a solid substance with the molecular formula C10H9NO3 . The SMILES string representation of the molecule is COc1cccc2[nH]c(cc12)C(O)=O .


Molecular Structure Analysis

The InChI representation of the molecule is 1S/C10H9NO3/c1-14-9-4-2-3-7-6(9)5-8(11-7)10(12)13/h2-5,11H,1H3,(H,12,13) .


Physical and Chemical Properties Analysis

This compound is a solid substance . Its molecular weight is 191.18 . The compound’s storage class code is 11, which corresponds to combustible solids . The flash point is not applicable .

Scientific Research Applications

Synthesis of Novel Compounds

Researchers have synthesized new chemical entities using indole carboxylic acids as precursors, highlighting the versatility of these compounds in creating complex molecules with potential biological or material applications. For instance, Xin-ying Wang et al. (2016) prepared novel indole-benzimidazole derivatives from 2-methylindole-3-acetic acid and its 5-methoxy derivative, demonstrating the utility of indole carboxylic acids in synthesizing heterocyclic compounds with potential pharmacological activities (Wang et al., 2016).

Mechanistic Insights and Chemical Properties

The study of indole derivatives has provided insights into their chemical reactivity and mechanisms of reactions. For example, Jing Zheng et al. (2014) reported on the Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids, shedding light on the mechanisms of C-H activation and electrophilic addition, which are critical in the synthesis of complex organic molecules (Zheng et al., 2014).

Application in Polymer Science

The research on indole derivatives extends to polymer science, where these compounds serve as monomers or initiators in polymerization reactions. Ryan J. Pounder et al. (2011) explored the ring-opening polymerization of an O-carboxyanhydride monomer derived from L-malic acid, indicating the potential of indole-derived compounds in creating biodegradable polymers (Pounder et al., 2011).

Spectroscopy and Computational Studies

Spectroscopic and computational studies of indole derivatives, like the work done by M. S. Almutairi et al. (2017), provide valuable information on their electronic structure, reactivity, and potential applications in materials science. Such studies are crucial for designing molecules with desired properties for specific applications (Almutairi et al., 2017).

Electrochemical Applications

The electrochemical properties of indole derivatives have been explored for their potential in energy-related applications. Jianfeng Yu et al. (2014) developed a carbon-supported polyindole-5-carboxylic acid covalently bonded with a pyridine-2,4-diamine copper complex, demonstrating its effectiveness as a non-precious oxygen reduction catalyst (Yu et al., 2014).

Safety and Hazards

The safety information for 4-methoxy-3,7-dimethyl-1H-indole-2-carboxylic acid indicates that it falls under the storage class code 11, which corresponds to combustible solids . The WGK (Water Hazard Class) is 3 . The flash point is not applicable .

Future Directions

The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Therefore, the study of 4-methoxy-3,7-dimethyl-1H-indole-2-carboxylic acid and similar compounds could be a promising direction for future research.

Properties

IUPAC Name

4-methoxy-3,7-dimethyl-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-6-4-5-8(16-3)9-7(2)11(12(14)15)13-10(6)9/h4-5,13H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAPPKLCZQAGVLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)C(=C(N2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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